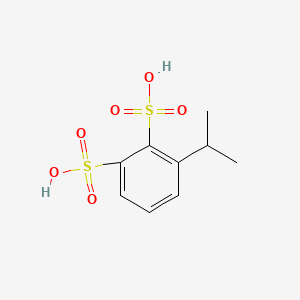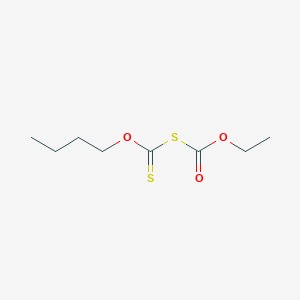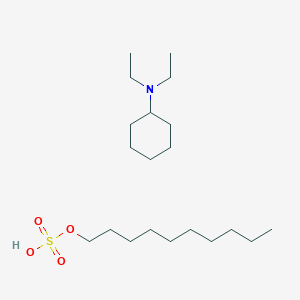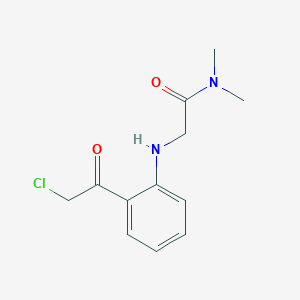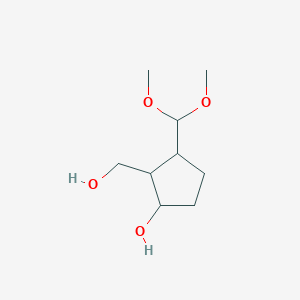
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O3. It is a cyclopentanol derivative, characterized by the presence of dimethoxymethyl and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Hydroxymethylation: Cyclopentanone undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to form 2-(hydroxymethyl)cyclopentanone.
Dimethoxymethylation: The hydroxymethylated product is then subjected to dimethoxymethylation using dimethoxymethane and an acid catalyst like p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol.
Reduction: 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and dimethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)cyclopentan-1-ol: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)cyclopentan-1-ol: Differently substituted, leading to variations in reactivity and applications.
3-(Methoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol: Similar structure but with a methoxymethyl group instead of dimethoxymethyl.
Uniqueness
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H18O4 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O4/c1-12-9(13-2)6-3-4-8(11)7(6)5-10/h6-11H,3-5H2,1-2H3 |
Clave InChI |
RPUYQMPQCUNXIA-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCC(C1CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


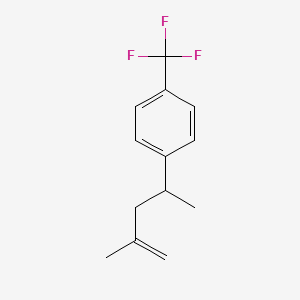
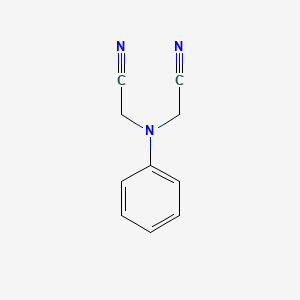

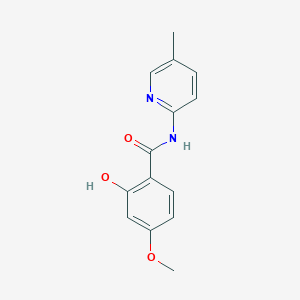
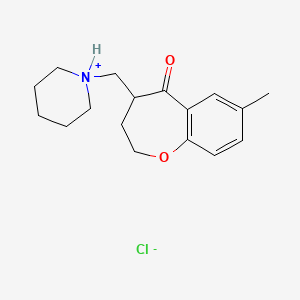
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)

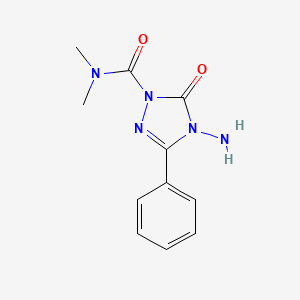
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)
